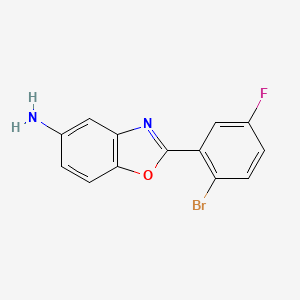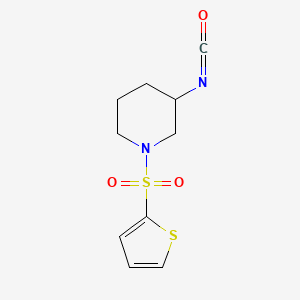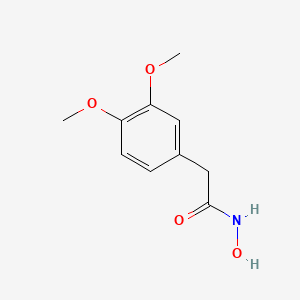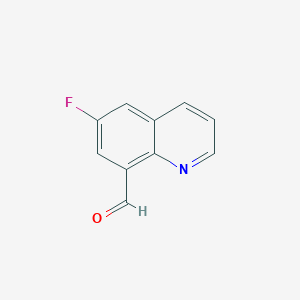
6-Bromo-2-nitropyridin-3-ol
Vue d'ensemble
Description
6-Bromo-2-nitropyridin-3-ol is not directly mentioned in the provided papers; however, the papers do discuss related bromo-nitropyridine compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis and properties of 2-bromo-6-isocyanopyridine , 3-nitro-4-bromopyridine derivatives , and 2-amino-6-bromopyridine are discussed, which are structurally related to 6-Bromo-2-nitropyridin-3-ol.
Synthesis Analysis
The synthesis of bromo-nitropyridine derivatives is a multi-step process that often involves diazotization, bromination, oxidation, chlorination, amination, and sometimes Hofmann degradation . The synthesis of 2-bromo-6-isocyanopyridine, for example, is highlighted for its stability and synthetic efficiency, making it a useful reagent in multicomponent chemistry . The synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through similar processes resulted in a total yield of 34.6% .
Molecular Structure Analysis
The molecular structure of bromo-nitropyridine derivatives is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. The position of these substituents can significantly influence the molecular geometry and electronic distribution. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide shows the Br ion nearly coplanar with the pyridine ring, and the nitro group's oxygen atoms are displaced above and below the ring . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Bromo-nitropyridine derivatives participate in various chemical reactions, including cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been shown to undergo fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes . These reactions are important for the synthesis of complex molecules, such as antitumor antibiotics like streptonigrin and lavendamycin .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives are influenced by their molecular structure. The presence of the bromine atom and the nitro group affects the compound's polarity, reactivity, and intermolecular interactions. For example, attractive intermolecular C-H...O interactions have been observed in the crystal packing of bromo-nitropyridine N-oxides, which can affect the compound's solubility and melting point . The vibrational spectra of these compounds, such as IR and Raman, provide information about the strength and nature of chemical bonds and intermolecular forces .
Applications De Recherche Scientifique
Solvent Reactivity Influence
6-Bromo-2-nitropyridin-3-ol, among other nitropyridines, exhibits distinct reactivity when interacting with ammonia in different solvents. The polarity of the solvent notably influences the substitution processes, especially in the para or ortho position relative to the nitro-group. This understanding aids in developing synthesis methods for derivatives of aminopyridines (Hertog & Jouwersma, 1953).
Computational Analysis for Molecular Structure
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound closely related to 6-Bromo-2-nitropyridin-3-ol, have been performed to understand its molecular structure, energy, and reactivity. These analyses, including UV-Vis spectrum, molecular electrostatic potential, and molecular docking with protein targets, provide insights into the compound’s potential biological relevance and physicochemical characteristics (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Development of Preorganized Ligands
6-Bromo-2-nitropyridin-3-ol derivatives have been utilized in synthesizing ligands with specific pendant arms, such as 6-bromo-2,2'-bipyridine. These ligands are crucial in developing preorganized structures for potential labeling of biological materials, showcasing the compound’s utility in ligand design and synthesis (Charbonnière, Weibel, & Ziessel, 2002).
Large Scale Oxidation Processes
The compound has been prepared from corresponding amines via hydrogen peroxide oxidation, demonstrating its potential for large-scale production. This process, while initially challenging, has been optimized for high conversion and purity, underscoring its industrial applicability (Agosti et al., 2017).
Structural Analysis and Spectroscopy
6-Bromo-2-nitropyridin-3-ol’s structure has been studied through X-ray crystallography, IR, and Raman spectroscopy. These analyses provide a comprehensive understanding of its molecular geometry, vibrational characteristics, and intermolecular interactions, crucial for its application in material science and spectroscopic studies (Hanuza et al., 2002).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing various novel compounds, such as bromoquinolin-6-ols, showcasing its role as a versatile reagent in organic synthesis. These novel compounds have potential applications in pharmaceuticals and material science (Lamberth et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNTVQLHGOEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619212 | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-nitropyridin-3-ol | |
CAS RN |
443956-08-9 | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-nitropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)









